5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
Description
5-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide scaffold linked to a 1-isobutyl-2-oxo-tetrahydroquinoline moiety.
Properties
IUPAC Name |
5-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)10-21-14-5-4-13(9-12(14)3-8-17(21)22)20-18(23)15-6-7-16(19)24-15/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIJAHOTDUONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors
Synthesis of Quinoline Derivative: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.
Introduction of Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable diene and a dienophile.
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the quinoline moiety can yield tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure that includes a furan ring, a tetrahydroquinoline moiety, and a bromine atom. Its molecular formula is , with a molecular weight of approximately 398.3 g/mol. The presence of the furan and tetrahydroquinoline structures contributes to its biological activity, making it a subject of interest in drug development.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of tetrahydroquinoline compounds can exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. For example, compounds with similar structures have shown IC50 values as low as 0.054 µM against lung cancer cells, suggesting that modifications to the tetrahydroquinoline framework can enhance anticancer activity .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Research has indicated that compounds with similar furan and quinoline structures can inhibit bacterial growth and show antifungal activity. This suggests potential applications in developing new antibiotics or antifungal agents .
Neurological Applications
Compounds related to 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide have been explored for their effects on the central nervous system. Some derivatives exhibit selective agonistic activity towards serotonin receptors, which could be beneficial in treating conditions like irritable bowel syndrome and other gastrointestinal disorders . This receptor modulation indicates potential applications in neuropharmacology.
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized various derivatives of tetrahydroquinoline and tested their cytotoxic effects on cancer cell lines. One derivative exhibited an IC50 value of 0.048 µM against A549 cells, demonstrating significant antiproliferative effects through apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial properties of similar furan-containing compounds. The study found that certain derivatives displayed effective inhibition against both gram-positive and gram-negative bacteria, suggesting that structural modifications could enhance efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and quinoline moieties could play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares structural similarities with several analogs, primarily in the furan-2-carboxamide backbone. Key differences lie in the substituents and heterocyclic systems attached to the carboxamide nitrogen. Below is a comparative analysis:
Table 1: Structural Comparison of Analogs
| Compound Name | Core Structure | Substituents on Furan | N-Linked Group | Yield (%) | Potential Application |
|---|---|---|---|---|---|
| Target Compound | Furan-2-carboxamide | 5-Bromo | 1-Isobutyl-2-oxo-tetrahydroquinolin-6-yl | N/A | Antimicrobial (hypothesized) |
| 5-Bromo-N-((1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)furan-2-carboxamide (6b31) | Furan-2-carboxamide | 5-Bromo | 1-Methyl-3-oxo-hexahydroisoquinolin-4-ylmethyl | 79 | Antimycobacterial agents |
| N-((1-Methyl-3-oxo-...)-methyl)-5-nitrofuran-2-carboxamide (6b29) | Furan-2-carboxamide | 5-Nitro | 1-Methyl-3-oxo-hexahydroisoquinolin-4-ylmethyl | 75 | Antimycobacterial agents |
| 5-Bromo-N-(4-formylphenyl)furan-2-carboxamide (27) | Furan-2-carboxamide | 5-Bromo | 4-Formylphenyl | 18 | MMP-13 inhibition studies |
| 5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide | Furan-2-carboxamide | 5-Bromo | 4-(3-Methyltriazolopyridazin-6-yl)phenyl | N/A | Undisclosed |
| 5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide | Indole-2-carboxamide | 5-Bromo | Methyl-phenyl group with oxadiazole-cyclopropyl | N/A | Patent (specific use N/A) |
Key Observations
Substituent Impact on Synthesis: The target compound’s isobutyl-tetrahydroquinoline group may improve synthetic feasibility compared to analogs like 6b31 (79% yield) and 6b29 (75% yield), which use methyl-hexahydroisoquinoline substituents. The bulky isobutyl group could enhance steric protection during synthesis . Compound 27 (18% yield) demonstrates that electron-withdrawing groups (e.g., formyl) on the phenyl ring reduce yield, likely due to increased reactivity or purification challenges .
Heterocyclic Core Variations: The tetrahydroquinoline in the target compound provides a rigid, planar structure, contrasting with the hexahydroisoquinoline in 6b31, which has an additional methylene group, increasing flexibility. This difference may influence binding to biological targets .
Biological Relevance :
- Analogs such as 6b29 (5-nitro) and 6b31 (5-bromo) were synthesized for antimycobacterial studies, suggesting the target compound may share similar applications. The bromine atom’s electronegativity could enhance target binding compared to nitro groups .
- Compound 27 was studied for MMP-13 inhibition, indicating that furan-2-carboxamides with aromatic substituents are versatile scaffolds for enzyme targeting .
Physicochemical Properties: The indole-2-carboxamide in highlights how varying the core heterocycle (indole vs.
Biological Activity
5-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The structural modifications in the tetrahydroquinoline framework are known to influence the biological activity of these compounds significantly.
The molecular formula of 5-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is with a molecular weight of 392.31 g/mol. The presence of the bromine atom and the furan ring contributes to its unique reactivity and biological profile.
Anticancer Activity
Recent studies have suggested that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Effects
Research indicates that compounds from the tetrahydroquinoline class can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies demonstrated that 5-bromo derivatives could reduce inflammation markers in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
Tetrahydroquinoline derivatives have been investigated for their neuroprotective effects against oxidative stress and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative damage and improving cognitive functions in animal models.
Structure-Activity Relationship (SAR)
The biological activity of 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is highly dependent on its structural features.
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 5 | Enhances anticancer activity |
| Isobutyl group | Improves lipophilicity and bioavailability |
| Furan ring | Contributes to anti-inflammatory properties |
Case Studies
- Anticancer Activity : In a study evaluating various tetrahydroquinoline derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells), 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
- Anti-inflammatory Effects : A study on macrophage cell lines showed that treatment with this compound significantly reduced TNF-alpha and IL-6 levels compared to untreated controls . This suggests its potential as an anti-inflammatory agent in clinical settings.
- Neuroprotection : In a mouse model of Alzheimer's disease, administration of this compound led to improved memory performance and reduced amyloid-beta plaque formation . This highlights its potential application in neurodegenerative disease therapy.
Q & A
Basic: What are the optimal synthetic routes for 5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the bromination of a tetrahydroquinoline precursor followed by amide coupling. A common approach includes:
Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives with isobutyl groups under acidic conditions to form the 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold .
Bromination : Electrophilic aromatic substitution at the 5-position of the furan ring using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C .
Amide Coupling : Activation of the furan-2-carboxylic acid with EDCI/HOBt, followed by reaction with the 6-amino group of the tetrahydroquinoline derivative .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize pH (6–7) to minimize side reactions like over-bromination.
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., 5-bromo on furan: δ 7.2–7.4 ppm for H-3/H-4; isobutyl group: δ 0.9–1.2 ppm for CH3) .
- HPLC-MS : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water + 0.1% formic acid) and verify molecular weight (M+H⁺ ≈ 418.2 Da) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline ring using SHELX software for structure refinement .
Advanced: How to design experiments to resolve contradictory bioactivity data in kinase inhibition assays?
Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigate via:
Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify true IC₅₀ values .
Selectivity Profiling : Use panels like Eurofins KinaseProfiler to compare inhibition against 50+ kinases .
Cellular Context : Validate in cell-based assays (e.g., HEK293T transfected with target kinase) to account for membrane permeability and metabolization .
Example : If conflicting data arise for MAPK10 inhibition, confirm binding via SPR (KD measurement) and co-crystallization .
Advanced: What strategies are recommended for improving aqueous solubility without compromising activity?
Methodological Answer:
Prodrug Design : Introduce phosphate or PEG groups at the furan’s 3-position, which hydrolyze in vivo .
Cocrystallization : Use co-formers like succinic acid to enhance solubility (test via phase solubility diagrams) .
Nanoparticle Encapsulation : Prepare PLGA nanoparticles (50–100 nm) via solvent evaporation, achieving 80% encapsulation efficiency .
Validation : Compare logP (calculated vs. experimental via shake-flask method) and dissolution profiles in PBS (pH 7.4) .
Basic: What are the compound’s stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability : Degrades >10% at 40°C after 30 days (monitor via HPLC). Store at –20°C under argon .
- Photostability : Susceptible to UV-induced bromine cleavage. Use amber vials and minimize light exposure .
- Hydrolytic Stability : Stable in pH 4–8 buffers for 24 hours; degrades in strongly acidic/basic conditions (hydrolysis of amide bond) .
Advanced: How to perform structure-activity relationship (SAR) studies targeting the tetrahydroquinoline moiety?
Methodological Answer:
Core Modifications : Synthesize analogs with cyclopropyl or cyclohexyl substituents instead of isobutyl to assess steric effects .
Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl at the 7-position of tetrahydroquinoline to enhance π-stacking with kinase ATP pockets .
Biological Testing : Rank analogs by IC₅₀ in enzyme assays and correlate with computed electrostatic potential maps (e.g., Schrödinger’s QikProp) .
Basic: Which in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells; measure ALT/AST release after 48-hour exposure (EC₅₀ > 50 µM desirable) .
- Cardiotoxicity : Assess hERG inhibition via patch-clamp assays (IC₅₀ > 10 µM to avoid QT prolongation) .
- Cytotoxicity : Screen in HEK293 and NIH/3T3 cells; calculate selectivity index (IC₅₀ cancer cells / IC₅₀ normal cells) .
Advanced: How to address discrepancies in crystallographic data vs. computational docking models?
Methodological Answer:
Force Field Optimization : Re-dock using induced-fit docking (IFD) in Schrödinger to account for protein flexibility .
Solvent Analysis : Include explicit water molecules in MD simulations (50 ns trajectory) to identify key hydrogen bonds .
Experimental Validation : Perform mutagenesis (e.g., Ala-scanning of predicted binding residues) and measure ΔΔG via ITC .
Basic: What solvents and conditions are optimal for recrystallization?
Methodological Answer:
- Solvent Pair Screening : Use ethanol/water (7:3 v/v) at 60°C, achieving 70% recovery with >99% purity .
- Anti-Solvent Method : Add dropwise hexane to a saturated DCM solution under stirring (4°C, 12 hours) .
Characterization : Confirm crystal form via PXRD and compare with simulated patterns from Mercury CSD .
Advanced: How to identify off-target interactions using proteome-wide profiling?
Methodological Answer:
Chemical Proteomics : Use immobilized compound on sepharose beads; pull down binding proteins from cell lysates for LC-MS/MS identification .
Thermal Shift Assays : Screen 500+ human proteins via CETSA; prioritize targets with ΔTm > 2°C .
Machine Learning : Train models on PubChem BioAssay data to predict off-targets via similarity ensemble approach (SEA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
